- A simplified route to the (R)-Garner aldehyde and (S)-vinylglycinol, Synthesis, 1998, (12), 1707-1709
Cas no 95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)
95715-87-0 structure
Product Name:tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Numero CAS:95715-87-0
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD00674064
CID:61798
PubChem ID:178792
Update Time:2025-08-01
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- (R)-(+)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (4R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-3-BOC-4-FORMYL-2,2-DIMETHYL-1,3-OXAZOLIDINE
- TERT-BUTYL (R)-(+)-4-FORMYL-2,2-DIMETHYL-3-OXAZOLIDINECARBOXYLATE
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylicacid tert-butyl ester
- (R)-N-Boc-2,2-dimethyloxazolidine-4-carbaldehyde
- tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- (R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester
- UPK623LV60
- (R)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-Garner Aldehyde
- (R)-Garner's aldehyde
- Garner aldehyde
- Garner's aldehyde R-form
- 3-Oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (R)- (ZCI)
- (4R)-4-Formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylic acid tert-butyl ester
- (R)-(+)-3-tert-Butoxycarbonyl-2,2-dimethyloxazolidine-4-carboxaldehyde
- (R)-2,2-Dimethyl-3-tert-butoxycarbonyl-1,3-oxazolidine-4-carboxaldehyde
- (R)-3-tert-Butoxycarbonyl-2,2-dimethyl-4-formyloxazolidine
- (R)-4-Formyl-2,2-dimethyloxazolidine-3-carboxylic acid tert-butyl ester
- 1,1-Dimethylethyl (R)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate
- ent-Garner's aldehyde
- tert-Butyl (4R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-(+)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
- tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate
-
- MDL: MFCD00674064
- Inchi: 1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1
- Chiave InChI: PNJXYVJNOCLJLJ-QMMMGPOBSA-N
- Sorrisi: C(N1C(C)(C)OC[C@@H]1C=O)(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 229.13100
- Massa monoisotopica: 229.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 293
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 55.8
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 1
Proprietà sperimentali
- Colore/forma: Colorless to Yellow Liquid
- Densità: 1.06 g/mL at 25 °C(lit.)
- Punto di ebollizione: 67 °C/0.3 mmHg(lit.)
- Punto di infiammabilità: Fahrenheit: 215,6 ° f< br / >Celsius: 102 ° C< br / >
- Indice di rifrazione: n20/D 1.445(lit.)
- PSA: 55.84000
- LogP: 1.49520
- Sensibilità: Air Sensitive
- Rotazione specifica: D27 +103° (c = 1.0 in CHCl3)
- Attività ottica: [α]23/D +90°, c = 1 in chloroform
- Solubilità: Non disponibile
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: 37/39-26-36
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:Inert atmosphere,2-8°C
- Frasi di rischio:R36/37/38
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Dati doganali
- CODICE SA:2934999090
- Dati doganali:
Codice doganale cinese:
2934999090Panoramica:
293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-0.1g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 0.1g |
147.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-0.25g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 0.25g |
276.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-1g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 1g |
512.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-5g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 5g |
1552.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-10g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 10g |
2793.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB22654-25g |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
95715-87-0 | 97% | 25g |
5542.00 | 2021-06-01 | |
| Fluorochem | 040765-1g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 1g |
£67.00 | 2022-03-01 | |
| Fluorochem | 040765-5g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 5g |
£198.00 | 2022-03-01 | |
| Fluorochem | 040765-10g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 10g |
£347.00 | 2022-03-01 | |
| Fluorochem | 040765-25g |
R)-4-Formyl-2,2-dimethyl-oxazolidine-3-carboxylic acid tert-butyl ester |
95715-87-0 | 98% | 25g |
£732.00 | 2022-03-01 |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- A versatile de novo synthesis of legionaminic acid and 4-epi-legionaminic acid starting from D-serine, Carbohydrate Research, 2019, 474, 34-42
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Dichloromethane ; 2 h, -78 °C
1.3 Reagents: Triethylamine ; -78 °C → 0 °C
1.4 Reagents: Sodium chloride Solvents: Water
Riferimento
- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dimethyl sulfoxide , Dichloromethane
Riferimento
- Convenient procedures for the synthesis of N-Boc-D-serinal acetonide from L-serine, Synthesis, 1997, (10), 1146-1150
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium tetroxide Solvents: Acetone
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
1.2 Reagents: Sodium periodate Solvents: Dichloromethane
Riferimento
- Efficient conversion of (S)-methionine into (R)-Garner aldehyde, Tetrahedron Letters, 1997, 38(38), 6779-6780
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 25 min, -78 °C → -60 °C
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
1.2 Solvents: Dichloromethane ; -60 °C; 35 min, -60 °C → -45 °C; 5 min
1.3 Reagents: Triethylamine ; cooled; 5 min, cooled; 10 min
Riferimento
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, -78 °C
Riferimento
- Enantioselective synthesis of piperidine diamine derivatives as novel fXa inhibitors, Heterocycles, 2008, 75(7), 1659-1671
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 40 min, 25 °C
1.5 Reagents: Dimethyl sulfoxide , Oxalyl chloride , Triethylamine Solvents: Dichloromethane ; 2 h, -78 °C
Riferimento
- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane
Riferimento
- Grignard reactions to chiral oxazolidine aldehydes, Tetrahedron, 1996, 52(36), 11673-11694
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 20 min, rt; 2 h, -20 °C
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Ethyl acetate
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Novel Easily Recyclable Bifunctional Phosphonic Acid Carrying Tripeptides for the Stereoselective Michael Addition of Aldehydes with Nitroalkenes, Advanced Synthesis & Catalysis, 2016, 358(1), 34-40
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; -78 °C; 4 h, -78 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
Riferimento
- Methods and intermediates for synthesizing SK1-I, United States, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; -78 °C; 20 min, -78 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
1.2 Solvents: Dichloromethane ; -78 °C; 35 min, -78 °C
1.3 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; -78 °C → 0 °C; 5 min, 0 °C
Riferimento
- A stereodivergent route to four stereoisomeric 3'-acetoxycyclopentenylglycine derivatives, Synthesis, 2012, 44(2), 304-310
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ; rt → -78 °C; 2 h, -78 °C
1.2 Reagents: Methanol
1.2 Reagents: Methanol
Riferimento
- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- (R)-3-Boc-4-(methoxymethylcarbamoyl)-2,2-dimethyloxazolidine
- (4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine
- D-Serine
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- 2,2-Dimethoxypropane
- tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Preparation Products
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Numero d'ordine:A13085
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 03:59
Prezzo ($):265.0/874.0
Email:sales@amadischem.com
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate Letteratura correlata
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Jason Wan Lab Chip, 2020,20, 4528-4538
95715-87-0 (tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate) Prodotti correlati
- 833474-06-9(tert-butyl 3-formylmorpholine-4-carboxylate)
- 102308-32-7((S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde)
- 127589-93-9(tert-butyl 4-formyl-2,2-dimethyl-oxazolidine-3-carboxylate)
- 218594-01-5(tert-butyl (3S)-3-formylmorpholine-4-carboxylate)
- 108149-63-9(tert-butyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)
- 108149-65-1(tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate)
- 1257850-86-4(tert-butyl (3R)-3-formylmorpholine-4-carboxylate)
- 157604-46-1(3-tert-butyl 4-methyl 2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)
- 108149-60-6(3-tert-butyl 4-methyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)
- 95715-86-9(3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95715-87-0)tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):265.0/874.0